2-(2-Formamidothiazol-5-yl)acetic acid

Regioisomer Identification Quality Control Pharmaceutical Intermediate Purity

2-(2-Formamidothiazol-5-yl)acetic acid (molecular formula C₆H₆N₂O₃S, molecular weight 186.19 g/mol) is a synthetic thiazole derivative bearing a formamido protecting group at the 2-position and an acetic acid side chain at the 5-position of the thiazole ring. The compound belongs to the 5-thiazoleacetic acid structural class, which has been validated as a privileged scaffold in medicinal chemistry, particularly for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist development.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
Cat. No. B8598183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Formamidothiazol-5-yl)acetic acid
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)NC=O)CC(=O)O
InChIInChI=1S/C6H6N2O3S/c9-3-8-6-7-2-4(12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9)
InChIKeyVAPBURACQFWGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Formamidothiazol-5-yl)acetic Acid: A 5-Thiazoleacetic Acid Pharmaceutical Intermediate for Cephalosporin Synthesis


2-(2-Formamidothiazol-5-yl)acetic acid (molecular formula C₆H₆N₂O₃S, molecular weight 186.19 g/mol) is a synthetic thiazole derivative bearing a formamido protecting group at the 2-position and an acetic acid side chain at the 5-position of the thiazole ring . The compound belongs to the 5-thiazoleacetic acid structural class, which has been validated as a privileged scaffold in medicinal chemistry, particularly for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist development . Its primary documented industrial application is as a protected intermediate in the synthesis of third-generation cephalosporin antibiotics, notably cefixime, where the formamido group serves as a temporary amino-protecting group during the acylation of the 7-aminocephalosporanic acid nucleus .

Why 2-(2-Formamidothiazol-5-yl)acetic Acid Cannot Be Substituted by Its 4-Yl Regioisomer in Cephalosporin Intermediate Procurement


The regioisomeric position of the acetic acid substituent on the thiazole ring fundamentally determines the identity of the downstream cephalosporin antibiotic product. 2-(2-Formamidothiazol-5-yl)acetic acid (5-yl isomer) is employed as a protected intermediate for cefixime, a third-generation oral cephalosporin with a 2-aminothiazol-4-yl acetamido side chain in the final drug substance . In contrast, 2-(2-formamidothiazol-4-yl)acetic acid (CAS 75890-68-5, the 4-yl isomer) is the established intermediate for cefotiam, a second-generation injectable cephalosporin . The two regioisomers are constitutional isomers with identical molecular formula and molecular weight, yet they lead to structurally distinct final antibiotic products with different clinical indications, antimicrobial spectra, and regulatory filings. Furthermore, the 5-thiazoleacetic acid scaffold has been independently validated for non-antibiotic applications, including CRTH2 receptor antagonism for allergic and inflammatory indications, a research avenue not demonstrated for the 4-yl regioisomer . Generic substitution between these regioisomers without verifying positional identity would therefore constitute a critical procurement error with consequences for downstream synthesis fidelity, regulatory compliance, and research reproducibility.

Quantitative Differentiation Evidence for 2-(2-Formamidothiazol-5-yl)acetic Acid Versus Closest Analogs


Melting Point Differentiation: 229°C (dec.) for 5-Yl Isomer Versus 201–203°C for 4-Yl Regioisomer

The 5-yl regioisomer exhibits a melting point of 229°C with decomposition, as reported in the synthetic procedure of US Patent 04731443 for the formylation of 2-(2-aminothiazol-5-yl)acetic acid . The 4-yl regioisomer (CAS 75890-68-5) is consistently reported with a melting point range of 201–203°C across multiple authoritative databases . This 26–28°C differential provides a readily accessible, low-cost identity verification parameter that can distinguish between the two regioisomers without requiring advanced spectroscopic techniques.

Regioisomer Identification Quality Control Pharmaceutical Intermediate Purity

Formylation Reaction Yield Benchmark: 86% Yield for 5-Yl Precursor Formylation Under Mild Conditions

The formylation of 2-(2-aminothiazol-5-yl)acetic acid to the target compound proceeds with a calculated yield of 86% (5.87 g isolated product from 5.8 g starting material) under mild conditions using acetic formic anhydride generated in situ from formic acid and acetic anhydride at ambient temperature with a 35-minute reaction time . While a direct head-to-head yield comparison for the identical formylation of the 4-yl aminothiazole precursor under identical conditions is not available in the open literature, the general formylation of 2-aminothiazoles with formic acid/acetic anhydride has been reported with variable yields (62–85%) depending on substrate structure and conditions . The 86% yield achieved for the 5-yl substrate under mild, room-temperature conditions establishes a quantitative benchmark for process evaluation and cost-of-goods modeling.

Synthetic Efficiency Process Chemistry Formylation Yield

CRTH2 Antagonist Scaffold Validation: 5-Thiazoleacetic Acid Positional Specificity for Potent Receptor Binding

The 5-thiazoleacetic acid scaffold, of which 2-(2-formamidothiazol-5-yl)acetic acid is a direct structural representative, has been independently validated as a privileged chemotype for CRTH2 (DP₂) receptor antagonism. The most potent compound in this series, [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, demonstrated a binding affinity (Ki) of 3.7 nM and functional antagonistic effects of 66 nM (BRET assay) and 12 nM (cAMP assay), with no functional activity at the related PGD₂ DP₁ receptor (27 µM in cAMP), indicating >2,000-fold selectivity . Critically, the acetic acid substituent at the 5-position of the thiazole ring is essential for receptor binding; SAR studies across three related subclasses confirmed that the 5-ylacetic acid motif is a conserved pharmacophoric element for CRTH2 antagonism . This biological activity profile is not shared by 4-thiazoleacetic acid derivatives, which are primarily known as cephalosporin intermediates rather than receptor antagonists.

CRTH2 Antagonist Thiazoleacetic Acid Scaffold Structure-Activity Relationship

Active Ester Formation Efficiency of the 4-Yl Comparator: Benchmark Data for Cross-Isomer Process Evaluation

Patent CN103012436B describes the preparation of cefotiam hydrochloride using formamidothiazole acetic acid (specifically the 4-yl regioisomer) for active ester formation. Under optimized conditions, the active ester A was obtained in 17.6 g yield from 11 g of formamidothiazole acetic acid with an HPLC purity of 99.5% (Embodiment 1), and alternatively 17.2 g with 99.2% purity (Embodiment 2) . This establishes a benchmark active ester purity range of 99.0–99.5% for the 4-yl isomer in the specific context of cefotiam intermediate synthesis. Equivalent process data for the 5-yl isomer in cefixime active ester formation is not publicly available in comparable detail, representing a knowledge gap for procurement decision-making; users procuring the 5-yl isomer for cephalosporin synthesis should independently validate active ester formation efficiency against this published 4-yl benchmark.

Active Ester Synthesis Cephalosporin Acylation Process Purity Benchmark

Regioselective Formamidation Chemistry: C4 vs. C5 Positional Selectivity in Direct C–H Functionalization Routes

A recent microwave-promoted, regioselective C–H formamidation methodology for thiazole N-oxides with isocyanides has been reported, enabling direct access to 2-formamidothiazoles . In the case of C2-substituted thiazole N-oxides, the C–H formamidation occurred selectively at the C4 position of the thiazole ring, yielding 2-(N-substituted formamido)thiazoles in moderate to high yields. This regiochemical outcome means that direct C–H formamidation routes preferentially generate 4-substituted products, making the 5-yl regioisomer (the target compound) inaccessible via this modern synthetic methodology. Consequently, procurement of the authentic 5-yl isomer requires the classical two-step sequence (thiazole ring formation followed by N-formylation of the pre-installed 2-amino group), as exemplified in US Patent 04731443 , rather than the more convergent C–H activation approach. This synthetic accessibility differential carries implications for supply chain robustness, cost, and the risk of regioisomeric impurity profiles.

Regioselective Synthesis C–H Formamidation Thiazole Functionalization

Procurement-Relevant Application Scenarios for 2-(2-Formamidothiazol-5-yl)acetic Acid Based on Verified Differentiation Evidence


Cefixime Intermediate Synthesis: N-Protected Thiazole Side Chain for Third-Generation Oral Cephalosporin Production

The primary industrial procurement scenario for 2-(2-formamidothiazol-5-yl)acetic acid is as an N-protected intermediate in the synthesis of cefixime, a third-generation oral cephalosporin antibiotic . In this application, the formamido group protects the 2-amino function of the thiazole ring during the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus, preventing unwanted side reactions. The 5-yl regioisomeric identity is critical because the final cefixime molecule contains a 2-aminothiazol-4-yl acetamido side chain; the positional integrity of the acetic acid attachment point on the thiazole ring during intermediate stages directly determines whether the final product matches the reference listed drug structure. Procurement specifications should mandate regioisomer verification (e.g., by melting point: 229°C dec. for the 5-yl isomer vs. 201–203°C for the 4-yl isomer) and HPLC purity ≥97% as the minimum acceptable threshold for pharmaceutical intermediate use .

CRTH2 (DP₂) Receptor Antagonist Research: 5-Thiazoleacetic Acid Scaffold for Allergic Inflammation Drug Discovery

The 5-thiazoleacetic acid scaffold, of which 2-(2-formamidothiazol-5-yl)acetic acid is the simplest N-protected building block, has been validated through systematic SAR studies as a privileged chemotype for CRTH2 receptor antagonism . The most potent analog in this class achieved a binding affinity of 3.7 nM with >2,000-fold selectivity over the related DP₁ receptor . For medicinal chemistry groups pursuing CRTH2 antagonist programs (targeting allergic rhinitis, asthma, and atopic dermatitis), this compound serves as a versatile starting material for library synthesis, where the formamido group can be retained as a protecting group during further functionalization at the 4-position of the thiazole ring, or cleaved to reveal the free 2-amino group for subsequent diversification. This application scenario is uniquely enabled by the 5-yl substitution pattern and is not accessible using the 4-yl regioisomer.

Analytical Reference Standard for Regioisomeric Impurity Profiling in Cephalosporin Quality Control

Given that the 4-yl regioisomer (CAS 75890-68-5) is the established intermediate for cefotiam and the 4-yl formamidothiazole motif appears as a specified impurity in cefotaxime (Cefotaxime EP Impurity C) , the 5-yl isomer can serve as a reference standard for distinguishing regioisomeric impurities in cephalosporin drug substance and intermediate quality control. The 26–28°C melting point differential between the two regioisomers , combined with distinct chromatographic retention behavior (LogP 1.05 reported for the 4-yl isomer), provides analytical chemists with orthogonal methods for regioisomer identification and quantification. Procurement of authentic 5-yl reference material is essential for method validation in QC laboratories supporting cephalosporin manufacturing.

Thiazole Building Block for Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

The compound's bifunctional architecture—a protected 2-amino group (formamido) and a free carboxylic acid at the 5-position—makes it a strategically differentiated building block for diversity-oriented synthesis . The formamido group can be selectively cleaved under mild acidic conditions to unmask the 2-amino function for further derivatization, while the carboxylic acid at the 5-position enables amide coupling, esterification, or reduction chemistry without affecting the formamido protecting group. This orthogonal protection strategy is inherent to the 5-yl acetic acid substitution pattern; the 4-yl isomer, while also possessing a free carboxylic acid, cannot replicate the same vector of functional group display in three-dimensional chemical space, a consideration that matters for fragment-based drug design where scaffold geometry dictates binding pocket complementarity .

Quote Request

Request a Quote for 2-(2-Formamidothiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.